Rarasaponin IV

Description

Properties

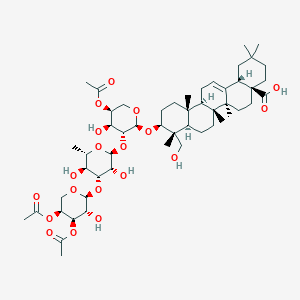

Molecular Formula |

C52H80O19 |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H80O19/c1-25-36(57)41(70-43-38(59)40(68-28(4)56)32(23-63-43)67-27(3)55)39(60)44(65-25)71-42-37(58)31(66-26(2)54)22-64-45(42)69-35-14-15-48(7)33(49(35,8)24-53)13-16-51(10)34(48)12-11-29-30-21-47(5,6)17-19-52(30,46(61)62)20-18-50(29,51)9/h11,25,30-45,53,57-60H,12-24H2,1-10H3,(H,61,62)/t25-,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

InChI Key |

CPJOOPOJUSLHJP-CWEAZBJDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)OC(=O)C)OC(=O)C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)OC8C(C(C(CO8)OC(=O)C)OC(=O)C)O)O |

Synonyms |

rarasaponin IV |

Origin of Product |

United States |

Foundational & Exploratory

Rarasaponin IV: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rarasaponin IV, an oleanane-type triterpenoid saponin isolated from the pericarps of Sapindus rarak, has garnered scientific interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its extraction, isolation, and for assessing its biological activity are presented. Furthermore, this guide includes visualizations of its primary mechanism of action and the experimental workflow for its purification, designed to aid researchers in their exploration of this natural compound for therapeutic applications.

Chemical Structure and Properties

This compound is a complex glycoside with a hederagenin aglycone core. Its structure has been elucidated as hederagenin 3-O-(3,4-di-O-acetyl-α-L-arabinopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside[1]. This structural arrangement contributes to its characteristic amphiphilic nature, a key feature of saponins.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₀O₁₉ | [1] |

| Molecular Weight | 1009.2 g/mol | [1] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available, but as a saponin, it is expected to have some solubility in polar solvents like methanol and water.[2][3] | |

| Optical Rotation | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Specific spectral data for this compound is not available in the reviewed literature. However, general features of saponin ¹H NMR spectra include signals for anomeric protons of sugar moieties and characteristic signals for the triterpenoid aglycone.[4][5][6][7] | |

| ¹³C NMR | Specific spectral data for this compound is not available in the reviewed literature. Saponin ¹³C NMR spectra typically show signals for the carbons of the sugar units and the triterpenoid skeleton.[4][5][6][7] | |

| Mass Spectrometry (FAB-MS) | While specific FAB-MS data for this compound was not found, this technique is commonly used for the structural elucidation of saponins, providing information on the molecular weight and fragmentation patterns of the glycosidic chains.[8] |

Experimental Protocols

Extraction and Isolation of this compound from Sapindus rarak

The following protocol is a synthesized methodology based on established procedures for the isolation of this compound[1][9][10][11][12][13].

Objective: To extract and purify this compound from the dried pericarps of Sapindus rarak.

Materials:

-

Dried pericarps of Sapindus rarak

-

Methanol (analytical grade)

-

Distilled water

-

Diaion HP-20 resin

-

Normal-phase silica gel

-

Reversed-phase (C18) silica gel

-

Solvents for chromatography (e.g., chloroform, methanol, water, n-butanol)

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Plant Material:

-

Grind the dried pericarps of Sapindus rarak into a fine powder.

-

-

Methanol Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation using Diaion HP-20 Column Chromatography:

-

Suspend the crude methanol extract in water and apply it to a Diaion HP-20 column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the saponin-rich fraction with methanol.

-

Concentrate the methanol eluate to obtain a saponin fraction.

-

-

Purification by Normal-Phase Column Chromatography:

-

Apply the saponin fraction to a silica gel column.

-

Elute with a solvent gradient of increasing polarity, typically a mixture of chloroform, methanol, and water.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Purification by Reversed-Phase Column Chromatography:

-

Further purify the fractions containing this compound on a reversed-phase (C18) column.

-

Elute with a solvent gradient of decreasing polarity, typically a mixture of methanol and water.

-

Collect and combine the fractions containing the target compound.

-

-

Final Purification by HPLC:

-

Perform final purification of the this compound-rich fraction by preparative HPLC on a C18 column.

-

Use an appropriate mobile phase (e.g., methanol/water gradient) to achieve high purity.

-

Collect the peak corresponding to this compound and confirm its identity using spectroscopic methods.

-

-

Lyophilization:

-

Lyophilize the purified this compound fraction to obtain a stable, dry powder.

-

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on pancreatic lipase activity, a key enzyme in dietary fat digestion. The methodology is based on spectrophotometric assays described in the literature[14][15][16][17][18].

Objective: To determine the in vitro inhibitory activity of this compound against porcine pancreatic lipase.

Materials:

-

This compound

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl palmitate (pNPP) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Orlistat (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).

-

Prepare stock solutions of this compound and Orlistat in DMSO. Serially dilute these to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

This compound solution (or Orlistat for positive control, or DMSO for negative control)

-

PPL solution

-

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the percentage of lipase inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with this compound.

-

Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-hyperlipidemic effect, which is attributed to the inhibition of pancreatic lipase[1]. By inhibiting this enzyme in the small intestine, this compound reduces the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols, thereby decreasing fat absorption.

While specific studies on the detailed signaling pathways affected by this compound are limited, other saponins have been shown to influence various cellular signaling cascades, including the MAPK/ERK and PI3K-Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation[19][20][21][22][23]. Further research is needed to determine if this compound exerts its effects through these or other signaling mechanisms.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the management of hyperlipidemia. This guide provides a foundational understanding of its chemical nature, properties, and a key biological activity. The detailed experimental protocols are intended to facilitate further research into this compound. Future studies should focus on elucidating a more complete physicochemical profile, detailed spectroscopic characterization, and a broader investigation into its mechanisms of action and potential effects on various cellular signaling pathways. Such research will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Complete 1H and 13C NMR assignments of six saponins from Sapindus trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. 1H and 13C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of saponins from black bean by electrospray ionization and fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of ultrasound-assisted extraction of rarak saponin from Sapindus rarak DC. using response surface methodology (RSM) | Semantic Scholar [semanticscholar.org]

- 13. journal.bcrec.id [journal.bcrec.id]

- 14. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

Rarasaponin IV: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rarasaponin IV, a triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed account of its extraction and isolation from the pericarp of Sapindus rarak DC. This document outlines optimized extraction protocols and a comprehensive multi-step purification strategy, presenting quantitative data in structured tables for clarity and comparative analysis. Detailed experimental methodologies and workflow visualizations are included to facilitate replication and further research in drug discovery and development.

Natural Source

This compound is a naturally occurring saponin predominantly found in the plant species Sapindus rarak DC., a member of the Sapindaceae family.[1] The primary anatomical part of the plant utilized for the isolation of this compound is the pericarp, the wall of the fruit.[1] Sapindus rarak, commonly known as the soapberry tree, is native to Southeast Asia and its fruit has a history of use in traditional medicine.

Extraction of Total Saponins from Sapindus rarak Pericarp

The initial step in obtaining this compound is the extraction of the total saponin content from the dried and powdered pericarp of Sapindus rarak. Various extraction techniques have been optimized to maximize the yield of the crude saponin extract.

Recommended Extraction Method: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining a high yield of saponins.

Experimental Protocol:

-

Material Preparation: The pericarps of Sapindus rarak are dried and ground into a fine powder. A particle size of 75 μm has been shown to yield a higher saponin content.

-

Extraction: The powdered pericarp is mixed with a solvent in a solid-to-liquid ratio of 1:50 (w/v). Distilled water is a commonly used solvent.

-

Sonication: The mixture is subjected to ultrasound waves at a frequency of 40 kHz and a constant power of 280 W.

-

Temperature and Duration: The extraction is carried out at a temperature of 50°C for a duration of up to 2 hours.

-

Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield the crude saponin extract.

Alternative Extraction Methods

Maceration and Soxhlet extraction are also viable methods for obtaining saponins from Sapindus rarak.

-

Maceration: This method involves soaking the powdered plant material in a solvent (e.g., 70% methanol) at room temperature for an extended period.

-

Soxhlet Extraction: This technique uses a continuous reflux of a solvent over the plant material, which can lead to higher extraction efficiency.

Quantitative Data on Extraction Yields

The choice of extraction method and solvent significantly impacts the yield of the crude saponin extract.

| Extraction Method | Solvent | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Extraction Time (min) | Yield | Reference |

| Ultrasound-Assisted Extraction | Water | 1:50 | 50 | 120 | 354.92 mg/g of dry feed | [2] |

| Ultrasound-Assisted Extraction | 83.16% Ethanol | 1:22.26 | - | 21.93 | 47.16% (lyophilized extract) | |

| Maceration | - | - | Room Temp | - | 70.59 ± 0.505% | |

| Soxhlet Extraction | - | - | - | - | 84.71 ± 1.956% | |

| Maceration (75 µm particle size) | 70% Methanol | - | - | - | 35.98% (total saponin content) | [3][4] |

| Maceration (75 µm particle size) | Water | - | - | - | 32.53% (total saponin content) | [3][4] |

Isolation and Purification of this compound

The isolation of this compound from the crude saponin extract is a multi-step process involving several chromatographic techniques to separate the target compound from a complex mixture of other saponins and phytochemicals.

General Purification Workflow

A typical workflow for the purification of this compound involves an initial fractionation using a macroporous resin, followed by successive steps of normal-phase and reversed-phase column chromatography, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocols for Purification

Step 1: Macroporous Resin Column Chromatography (e.g., Diaion HP-20)

-

Column Preparation: A glass column is packed with Diaion HP-20 resin and equilibrated with water.

-

Sample Loading: The crude saponin extract, dissolved in water, is loaded onto the column.

-

Washing: The column is first washed with water to remove highly polar impurities such as sugars and salts.

-

Elution: A stepwise gradient of methanol in water is used to elute the saponin fractions. For example, elution can be performed with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, and 100%).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

Step 2: Normal-Phase Column Chromatography

-

Column Preparation: A silica gel column is packed using a slurry method with a non-polar solvent system (e.g., chloroform-methanol).

-

Sample Loading: The this compound-rich fraction from the previous step is concentrated and loaded onto the column.

-

Elution: A gradient of increasing polarity is used for elution. A common solvent system is a mixture of chloroform, methanol, and water in varying ratios.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to monitor the separation.

Step 3: Reversed-Phase Column Chromatography (e.g., C18)

-

Column Preparation: A C18 reversed-phase column is equilibrated with a polar solvent mixture (e.g., methanol-water).

-

Sample Loading: The partially purified fraction is dissolved in the mobile phase and loaded onto the column.

-

Elution: A gradient of decreasing polarity is employed for elution, typically by increasing the proportion of an organic solvent like methanol or acetonitrile in water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess the purity of this compound.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A preparative reversed-phase C18 column is used for the final purification step.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.

-

Detection: Detection is often performed using a UV detector at a low wavelength (e.g., 205-210 nm) as saponins lack a strong chromophore.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Product: The collected fraction is concentrated to yield pure this compound, which can then be lyophilized.

Conclusion

This technical guide provides a comprehensive framework for the extraction and isolation of this compound from its natural source, the pericarp of Sapindus rarak. The presented protocols and quantitative data offer a valuable resource for researchers in natural product chemistry and drug development. The successful isolation of pure this compound is a critical step for further investigations into its biological activities and potential therapeutic applications. The methodologies described herein are designed to be reproducible and can be adapted for the isolation of other similar saponins.

References

- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. [PDF] Saponin Content of Sapindus rarak Pericarp Affected by Particle Size and Type of Solvent, its Biological Activity on Eimeria tenella Oocysts | Semantic Scholar [semanticscholar.org]

"Biological activity of Rarasaponin IV"

An in-depth analysis of scientific literature reveals a significant lack of specific information regarding the biological activity of a compound identified as "Rarasaponin IV." The available research primarily discusses "rarasaponins" as a class of natural surfactants extracted from Sapindus rarak DC, with a focus on their application in the modification of cellulose nanocrystals for drug delivery systems.[1][2] These studies investigate the physicochemical properties of rarasaponins rather than their specific pharmacological effects on cellular pathways.

Given the user's request for detailed data on signaling pathways, experimental protocols, and quantitative metrics, this guide will focus on Astragaloside IV (AS-IV) . AS-IV is a prominent and extensively researched triterpenoid saponin isolated from Astragalus membranaceus.[3][4] It serves as an excellent proxy for an in-depth technical guide on saponin bioactivity, with a wealth of available data on its anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][6] This paper will adhere to the user's specified format, providing a comprehensive overview of the biological activity of Astragaloside IV.

Overview of Astragaloside IV

Astragaloside IV is a cycloartane-type triterpenoid saponin that is considered one of the major active components of Radix Astragali, a herb widely used in traditional Chinese medicine.[4][7] Due to its diverse pharmacological properties, AS-IV has garnered significant scientific interest. Its biological activities are multifaceted, influencing numerous signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.[3][4][6]

Key Biological Activities of Astragaloside IV

Research has demonstrated that Astragaloside IV exhibits a range of biological effects, with anti-cancer and anti-inflammatory activities being the most extensively studied.

Anti-Cancer Activity

Astragaloside IV has shown significant potential in oncology by affecting various hallmarks of cancer. Its mechanisms include inhibiting tumor cell proliferation, suppressing metastasis, and inducing apoptosis.[3][8]

-

Inhibition of Proliferation and Cell Cycle Arrest: AS-IV can inhibit the proliferation of various cancer cells, including glioma, lung cancer, and liver cancer.[3] This is often achieved by inducing cell cycle arrest. For instance, some saponins have been shown to cause S-phase arrest by downregulating the expression of key cell cycle proteins like Cyclin D1, CDK2, and CDK6.[9]

-

Induction of Apoptosis: AS-IV can trigger programmed cell death in cancer cells. This is achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and activating caspases.[10]

-

Suppression of Metastasis and Invasion: AS-IV has been found to inhibit the invasion of breast cancer cells by suppressing Vav3 mediated Rac1/MAPK signaling.[10]

-

Regulation of Autophagy: The compound can either enhance or suppress cellular autophagy depending on the context, which plays a complex role in cancer cell survival and death.[3]

Anti-Inflammatory Activity

AS-IV exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][11]

-

Inhibition of Pro-inflammatory Cytokines: It can suppress the expression of inflammatory factors like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[5][7]

-

Modulation of Inflammatory Signaling Pathways: AS-IV is known to inhibit the activation of pathways like Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[3][7][12]

Other Biological Activities

Beyond its anti-cancer and anti-inflammatory roles, AS-IV also demonstrates:

-

Neuroprotective Effects: It shows potential in protecting against neuropathic pain and neuronal apoptosis.[5]

-

Antioxidative Stress Effects: AS-IV can enhance the body's antioxidant defense systems, for instance, by activating the Nrf2/ARE signaling pathway, which upregulates heme recycling proteins and other antioxidant enzymes.[4][13]

-

Cardiovascular Protection: It is used in cardiovascular protective medicines, partly due to its anti-inflammatory effects on vascular endothelial cells.[7]

Quantitative Data on Astragaloside IV Bioactivity

The following table summarizes quantitative data from various studies investigating the effects of Astragaloside IV on different cell lines and models.

| Activity | Model / Cell Line | Concentration / Dose | Key Quantitative Results | Reference |

| Anti-Cancer | Human Breast Cancer (MCF-7) | 10 µM, 100 µM | Statistically significant increase in apoptosis after 48h. | [10] |

| Anti-Cancer | Human Breast Cancer (MCF-7, MDA-MB-231) | 10 µM - 200 µM | Significant inhibition of cell growth in a dose- and time-dependent manner (24-72h). | [10] |

| Anti-Cancer | Glioma Cells (U251) | Not Specified | Inhibits cell proliferation by suppressing the MAPK/ERK signaling pathway. | [3] |

| Anti-Cancer | Lung and Liver Cancer Cells | Not Specified | Inhibits proliferation via the PI3K/Akt/mTOR pathway by reducing p-PI3K, p-Akt, and p-mTOR expression. | [3] |

| Anti-Inflammatory | Mouse Arterial Endothelial Cells | Not Specified | Attenuates TNFα-induced up-regulation of cell adhesion molecules (CAMs) mRNA. | [7] |

| Antioxidant | Cultured Macrophages | Dose-dependent | Markedly induced transcriptional activity of the antioxidant response element (ARE). | [13] |

Signaling Pathways Modulated by Astragaloside IV

Astragaloside IV exerts its biological effects by interacting with several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell proliferation, survival, and growth. In many cancers, it is hyperactivated. AS-IV has been shown to inhibit this pathway, leading to decreased proliferation of cancer cells.[3]

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway is a primary regulator of cellular defense against oxidative stress. AS-IV can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[13]

Experimental Protocols

The biological activities of Astragaloside IV are assessed using a variety of standard laboratory techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Treat the cells with various concentrations of Astragaloside IV (e.g., 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control group. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as p-Akt, mTOR, or caspases.

-

Protein Extraction: Culture and treat cells with Astragaloside IV as described above. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Prospects

While specific data on "this compound" is not available, the extensive research on Astragaloside IV provides a robust framework for understanding the therapeutic potential of saponins. AS-IV demonstrates significant anti-cancer and anti-inflammatory properties through the modulation of critical signaling pathways like PI3K/Akt/mTOR and Nrf2/ARE.[3][13] Its ability to inhibit cell proliferation, induce apoptosis, and mitigate oxidative stress underscores its potential as a lead compound in drug development.[4][9]

Future research should focus on clinical trials to validate the promising preclinical findings. Furthermore, the use of advanced drug delivery systems, potentially involving modifications with surfactants like rarasaponins, could enhance the bioavailability and therapeutic efficacy of saponins like Astragaloside IV.[14][15] A deeper understanding of the structure-activity relationships among different saponins will be crucial for designing novel derivatives with improved potency and specificity.[16]

References

- 1. Cellulose Nanocrystals (CNCs) and Its Modified Form from Durian Rind as Dexamethasone Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Saponins in the Treatment of Neuropathic Pain [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onkder.org [onkder.org]

- 11. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Astragaloside IV, a saponin from Astragalus membranaceus var. mongholicus, induces expressions of heme recycle proteins via signaling of Nrf2/ARE in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cellulose Nanocrystals (CNCs) and Its Modified Form from Durian Rind as Dexamethasone Carrier [mdpi.com]

- 16. mdpi.com [mdpi.com]

Rarasaponin IV: A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rarasaponin IV, a triterpenoid saponin primarily isolated from the pericarps of Sapindus rarak, has garnered scientific interest for its diverse pharmacological activities. Saponins, as a class of compounds, are known for a wide range of biological effects, including anti-inflammatory, antitumor, and immunomodulatory properties[1][2]. The biological activity of this compound is attributed to its hederagenin aglycone core and the specific sugar moieties attached to it[3]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound and related saponins, supported by experimental evidence and methodologies.

Core Mechanisms of Action

The therapeutic effects of this compound and structurally similar saponins are multifaceted, stemming from their ability to interact with cellular membranes and modulate key signaling pathways. The primary mechanisms identified include the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Induction of Apoptosis in Cancer Cells

Several studies have demonstrated the potent cytotoxic and pro-apoptotic effects of saponins on various cancer cell lines. While direct studies on this compound are limited, research on similar saponins like RCE-4 provides a strong model for its mechanism. RCE-4, a spirostanol saponin, exhibited potent cytotoxicity against human cancer cell lines, with the CaSki cervical cancer cell line being particularly sensitive[4]. The pro-apoptotic mechanism is primarily driven by the intrinsic, or mitochondrial-mediated, pathway.

Key Events in Saponin-Induced Apoptosis:

-

Disruption of Mitochondrial Membrane Potential: The process is initiated by a rapid decrease in the mitochondrial membrane potential (ΔΨm)[4].

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm[4].

-

Modulation of Bcl-2 Family Proteins: The saponin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, which is a critical determinant for apoptosis induction[4].

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases (e.g., Caspase-3), which are the executioners of apoptosis, leading to characteristic morphological changes.

-

Morphological Changes: Cells undergoing apoptosis exhibit nuclear shrinkage, chromatin condensation and fragmentation, and membrane blebbing[4][5][6].

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Anti-inflammatory Effects

Saponins are recognized for their significant anti-inflammatory properties, which are mediated through the regulation of critical inflammatory pathways[7][8]. These compounds can modulate the production of inflammatory mediators and the activity of immune cells.

-

Inhibition of NF-κB Pathway: A central mechanism for the anti-inflammatory action of many saponins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7][9]. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Saponins can block the phosphorylation of IκBα, thereby preventing NF-κB activation[9].

-

Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation. Some saponins have been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the production of inflammatory cytokines[7][9].

-

Regulation of Inflammatory Enzymes and Cytokines: By inhibiting pathways like NF-κB and MAPK, saponins effectively decrease the expression and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. They can also adjust the balance between pro-inflammatory cytokines (e.g., IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10)[1].

Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound.

Enzyme Inhibition

Initial studies on the extracts of S. rarak revealed inhibitory effects on pancreatic lipase activity[3]. This action is significant for its potential anti-hyperlipidemic properties, as inhibiting pancreatic lipase reduces the absorption of dietary fats in the intestine[3]. This mechanism contributes to the observed decrease in plasma triglyceride elevation in animal models[3].

Quantitative Data

While specific quantitative data for this compound is not extensively documented in the provided search results, data from closely related saponins in similar experimental contexts can provide valuable benchmarks.

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| RCE-4 (Saponin) | CaSki (Cervical Cancer) | Cytotoxicity | 3.37 µM | [4] |

| Raphasatin | MCF-7 (Breast Cancer) | Cytotoxicity | 9.84 µM | [6] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following section details the methodologies used to elucidate the mechanisms of action of this compound and related saponins.

Extraction and Isolation of this compound

The isolation of this compound from Sapindus rarak involves a multi-step process to ensure purity.

-

Preparation: The dried pericarps of S. rarak are mechanically ground into a fine powder[3].

-

Extraction: The powder is extracted with methanol[3].

-

Fractionation: The crude methanolic extract is fractionated using Diaion HP-20 column chromatography[3].

-

Purification: Further purification is achieved through successive normal-phase and reversed-phase column chromatography[3].

-

Final Isolation: High-performance liquid chromatography (HPLC) is used for the final isolation of pure this compound[3].

Cytotoxicity and Apoptosis Assays

A series of assays are employed to determine the anti-cancer effects of the compound.

-

MTT Assay (Cytotoxicity):

-

Human cancer cells (e.g., MCF-7, CaSki) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of the saponin (e.g., 0–100 µM) for 24, 48, and 72 hours[6].

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured with a microplate reader to determine cell viability relative to untreated controls[6].

-

-

Annexin V/PI Staining (Apoptosis Detection):

-

Cells are treated with the saponin at its IC50 concentration for various time points.

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis[4].

-

-

Microscopy for Morphological Analysis:

-

Transmission Electron Microscopy (TEM): Treated and untreated cells are fixed, sectioned, and observed under a TEM to visualize ultrastructural changes like nuclear shrinkage and chromatin condensation[4].

-

Fluorescent Staining (DAPI/AO-PI): Cells are stained with DNA-binding dyes like DAPI or Acridine Orange/Propidium Iodide to visualize nuclear fragmentation and chromatin condensation via fluorescence microscopy[5][6].

-

Western Blot Analysis

This technique is used to measure changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with the saponin, and total protein is extracted using a lysis buffer.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, p-IκBα, COX-2).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Caption: General experimental workflow for assessing the anti-cancer activity of a compound.

Conclusion and Future Directions

This compound and related saponins exhibit significant therapeutic potential, primarily through the induction of mitochondrial-mediated apoptosis in cancer cells and the suppression of key inflammatory pathways such as NF-κB and MAPK. The ability to inhibit enzymes like pancreatic lipase further broadens its pharmacological profile.

While the foundational mechanisms are becoming clearer, further research is required. Future studies should focus on:

-

Target Identification: Elucidating the direct molecular targets of this compound.

-

In Vivo Efficacy: Translating the in vitro findings into animal models of cancer and inflammatory diseases.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic application.

-

Structure-Activity Relationship (SAR): Investigating how modifications to its saponin structure could enhance potency and selectivity[2][3].

This comprehensive understanding will be crucial for the development of this compound as a potential therapeutic agent in oncology and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. Growth inhibition and apoptosis-inducing effect on human cancer cells by RCE-4, a spirostanol saponin derivative from natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Rarasaponin IV: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rarasaponin IV is a naturally occurring acylated oleanane-type triterpenoid saponin isolated from the pericarps of Sapindus rarak DC., a plant belonging to the Sapindaceae family.[1] Its complex chemical structure, featuring a hederagenin aglycone core, positions it as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive literature review of this compound, summarizing its chemical properties, known biological activities, and the experimental methodologies used for its investigation. While specific quantitative data for this compound is limited in publicly available literature, this review extrapolates potential mechanisms and activities based on its structural components and related compounds.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₅₂H₈₀O₁₉ and a molecular weight of 1009.2 g/mol .[1] Its structure has been elucidated as hederagenin 3-O-(3,4-di-O-acetyl-α-L-arabinopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside.[1] The presence of the hederagenin aglycone is a key determinant of its biological activity, a common feature among many bioactive saponins.[2][3]

Biological Activities and Therapeutic Potential

Preliminary studies and the activities of its constituent parts suggest that this compound possesses a range of biological activities, including anti-hyperlipidemic, cytotoxic, and antibacterial effects.

Anti-Hyperlipidemic Activity

The methanolic extract of Sapindus rarak and its saponin fraction, which contains this compound, have demonstrated the ability to suppress the elevation of plasma triglycerides in olive oil-treated mice.[2] While a specific dose-response for this compound has not been reported, a related saponin fraction showed effects at a dose of 200 mg/kg. The proposed mechanism for this activity is the inhibition of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[3] The aglycone, hederagenin, has also been shown to have a significant triglyceride clearance rate and can reduce total cholesterol, LDL-C, and malondialdehyde (MDA) content, while increasing HDL-C, superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX) in hyperlipidemic rats.[4][5]

Table 1: Summary of Anti-Hyperlipidemic Activity Data

| Compound/Extract | Assay | Model | Dosage | Observed Effect | Citation |

| Saponin fraction from S. rarak | In vivo | Olive oil-treated mice | 200 mg/kg, p.o. | Suppression of plasma triglyceride elevation | [2] |

| Hederagenin | In vitro | Oleic acid-induced HepG2 cells | 250µmol/L | Increased triglyceride clearance rate | [4][5] |

| Hederagenin | In vivo | High-fat diet-induced hyperlipidemic rats | Not specified | Reduced TC, TG, LDL-C; Increased HDL-C | [4][5] |

Cytotoxic Activity

Saponins, particularly those of the oleanane triterpenoid class, are well-documented for their cytotoxic effects against various cancer cell lines.[6][7] While specific IC50 values for this compound are not available, its aglycone, hederagenin, has demonstrated extensive anti-tumor activity.[2][3][8] The cytotoxic mechanisms of oleanane saponins often involve the induction of apoptosis through intrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1]

Table 2: Summary of Cytotoxic Activity of Related Compounds

| Compound | Cell Line(s) | IC50 Value | Putative Mechanism | Citation |

| Hederagenin | Various | Not specified | Potential chemotherapy agent | [2][3][8] |

| Oleanane-type triterpenoid glycoside | SBC-3 cells | 7.3 µM | G2/M phase cell cycle arrest, apoptosis via intrinsic pathway, ROS generation | [1] |

| Oleanolic acid-type saponins | HepG2, LU-1, RD | 1.76–7.21 µM | Growth inhibition | [6] |

Antibacterial Activity

This compound has been utilized as a surfactant to enhance the loading of silver nanoparticles onto hydrogel dressings, which in turn significantly boosts the antibacterial activity of the dressing.[9] This suggests that this compound itself may possess properties that are conducive to antibacterial applications, either directly or as a formulation aid. General studies on saponins indicate that they can exhibit antimicrobial effects, with Minimum Inhibitory Concentrations (MICs) varying depending on the specific saponin and bacterial strain.[10][11]

Table 3: Summary of Antibacterial Application

| Application | System | Organisms | Key Finding | Citation |

| Surfactant for Silver Nanoparticle Loading | Cellulose carbamate hydrogel dressing | Not specified | Enhanced loading and antibacterial activity of the dressing | [9] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities, the following standard methodologies would be appropriate for its investigation.

Pancreatic Lipase Inhibition Assay

This assay is crucial for validating the anti-hyperlipidemic potential of this compound.

-

Enzyme and Substrate Preparation: Porcine pancreatic lipase is dissolved in a suitable buffer (e.g., Tris-HCl). A substrate solution, typically containing p-nitrophenyl butyrate (pNPB) or triolein, is prepared.

-

Assay Procedure: A defined amount of the enzyme solution is pre-incubated with various concentrations of this compound for a specified period.

-

Reaction Initiation: The substrate solution is added to initiate the enzymatic reaction.

-

Measurement: The rate of product formation (e.g., p-nitrophenol from pNPB, or oleic acid from triolein) is measured spectrophotometrically or by titration.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT/MTS Assay)

These colorimetric assays are standard methods for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Solubilization and Measurement: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. For the MTS assay, the formazan product is soluble, and the absorbance can be read directly.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the MIC of a compound against various bacterial strains.

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its aglycone, hederagenin, and other oleanane triterpenoid saponins provide valuable insights.

Hypothetical Signaling Pathway for Anti-Hyperlipidemic Effect of this compound

Based on the activity of hederagenin, a potential signaling pathway involved in the anti-hyperlipidemic effect of this compound could involve the p38 MAPK pathway.[4][5] Down-regulation of p38 MAPK phosphorylation has been associated with the lipid-lowering effects of hederagenin.[4][5]

Caption: Hypothetical p38 MAPK pathway for this compound's anti-hyperlipidemic effect.

Generalized Signaling Pathway for Cytotoxicity of Oleanane Saponins

The cytotoxic effects of oleanane saponins are often mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Caption: Generalized intrinsic apoptosis pathway for oleanane saponins.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications in hyperlipidemia, cancer, and infectious diseases. Its structural similarity to other bioactive oleanane saponins, particularly its hederagenin aglycone, strongly suggests a pharmacological profile worthy of further investigation. However, the current body of literature lacks specific quantitative data on its biological activities and detailed mechanistic studies.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50, EC50, and MIC values of purified this compound in relevant in vitro models.

-

In Vivo Efficacy Studies: Conducting dose-response studies in animal models to confirm its anti-hyperlipidemic, anti-tumor, and antibacterial activities.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets of this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion, and safety profile to evaluate its drug development potential.

A more in-depth understanding of this compound will be critical to unlocking its full therapeutic potential and advancing it from a compound of interest to a viable clinical candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fabrication of cellulose carbamate hydrogel-dressing with rarasaponin surfactant for enhancing adsorption of silver nanoparticles and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Rarasaponin IV: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rarasaponin IV, an acylated oleanane-type triterpene saponin, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its extraction, isolation, and structural elucidation, and presents available quantitative data. Furthermore, this document outlines the known biological activities and explores the potential mechanisms of action of its core structure, providing a foundation for future research and development.

Discovery and History

This compound was first isolated from the pericarps of Sapindus rarak DC., a tree native to Southeast Asia belonging to the Sapindaceae family. The impetus for its discovery was the observation that a methanolic extract of the pericarps, and more specifically its saponin fraction, demonstrated the ability to suppress the elevation of plasma triglycerides in mice treated with olive oil. This initial finding pointed towards the presence of anti-hyperlipidemic constituents within the plant material, leading to the isolation and characterization of new bioactive compounds, including this compound, alongside Rarasaponins V and VI.[1] The pericarps of Sapindus rarak have a history of use in traditional folk medicine, which prompted the scientific inquiry into their chemical constituents.[2]

Physicochemical Properties

While detailed physicochemical data for purified this compound is not extensively reported in publicly available literature, general characteristics can be inferred from its structure and the properties of related saponins.

| Property | Description |

| Chemical Class | Acylated Oleanane-type Triterpene Saponin |

| Aglycone | Hederagenin |

| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water, a characteristic of saponins.[3] |

| Appearance | Typically isolated as a white or off-white amorphous powder. |

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound is a multi-step process involving solvent extraction followed by chromatographic purification. While the seminal discovery paper does not provide a highly detailed, step-by-step protocol, the general workflow can be reconstructed. A more general protocol for the extraction of a rarasaponin mixture is also available.

General Methanol Extraction Protocol:

A general method for extracting rarasaponins involves the maceration of the dried and powdered fruit of Sapindus rarak DC with methanol. In one described procedure, 100 grams of the dry fruit powder were mixed with 500 mL of methanol and heated at 40°C with constant stirring for 48 hours.[1] The solid residue is then removed by filtration and centrifugation. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude rarasaponin extract.[1]

Purification of this compound:

The crude methanolic extract containing a mixture of saponins is subjected to a series of chromatographic separations to isolate this compound. The typical purification workflow is as follows:

-

Initial Fractionation: The crude extract is first fractionated using Diaion HP-20 column chromatography.

-

Further Chromatographic Purification: The saponin-rich fractions are then further purified using a combination of normal-phase and reversed-phase column chromatography.

-

Final Isolation: The final purification of this compound is achieved through High-Performance Liquid Chromatography (HPLC).

Note: Specific details regarding the columns, mobile phases, and gradient elution programs for the isolation of this compound are not detailed in the currently available scientific literature.

Structure Elucidation

The structure of this compound was determined through a combination of chemical and spectroscopic methods. This typically involves acidic hydrolysis to identify the aglycone and sugar moieties, followed by comprehensive spectroscopic analysis.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is often used to determine the molecular weight and fragmentation patterns of saponins, providing information about the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for the complete structural elucidation of complex saponins.

-

¹H NMR: Provides information on the proton environments in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, TOCSY, NOESY): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the determination of the stereochemistry.[4][5]

-

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been detailed in the accessible literature.

Biological Activity and Mechanism of Action

While specific quantitative data on the biological activities of purified this compound is limited in the public domain, the initial discovery context and studies on its aglycone, hederagenin, provide insights into its potential therapeutic effects.

Anti-Hyperlipidemic and Pancreatic Lipase Inhibitory Activity

The discovery of this compound was a direct result of investigating the anti-hyperlipidemic properties of the Sapindus rarak extract.[1] Saponins from this plant, such as Rarasaponin I, II, and Raraoside A, have demonstrated inhibitory activity against pancreatic lipase, with reported IC50 values of 131 µM, 172 µM, and 151 µM, respectively.[1] Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated therapeutic strategy for managing obesity and hyperlipidemia. Although the IC50 value for this compound has not been specifically reported, it is plausible that it contributes to the observed anti-hyperlipidemic effect of the plant extract through a similar mechanism.

| Compound | Pancreatic Lipase IC50 (µM) |

| Rarasaponin I | 131 |

| Rarasaponin II | 172 |

| Raraoside A | 151 |

| This compound | Not Reported |

Potential Signaling Pathways (based on Hederagenin)

The aglycone of this compound is hederagenin, a pentacyclic triterpenoid that has been the subject of numerous pharmacological studies. The biological activities of hederagenin are often attributed to its ability to modulate key cellular signaling pathways.

-

Anti-inflammatory Activity: Hederagenin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] The NF-κB pathway is a critical regulator of the inflammatory response.

-

Anticancer Activity: Hederagenin has demonstrated cytotoxic effects against various cancer cell lines.[6] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death) through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases.[7][8] Additionally, hederagenin has been reported to influence other critical cancer-related pathways such as the PI3K/Akt and MAPK pathways.[8]

Future Perspectives

The discovery of this compound within a plant extract exhibiting anti-hyperlipidemic properties provides a strong rationale for further investigation. Future research should focus on developing a standardized and scalable protocol for the isolation of this compound to enable more extensive biological testing. A critical next step is to determine the specific IC50 value of purified this compound against pancreatic lipase to confirm its contribution to the observed anti-hyperlipidemic activity. Furthermore, exploring the effects of this compound on the signaling pathways known to be modulated by its aglycone, hederagenin, in relevant cell models could uncover additional therapeutic potentials, particularly in the areas of inflammation and oncology. The low bioavailability of hederagenin suggests that its glycosylated forms, such as this compound, may possess more favorable pharmacokinetic properties, warranting further investigation.[2][3]

Conclusion

This compound is a natural product with a clear discovery trajectory linked to its potential as an anti-hyperlipidemic agent. While detailed experimental protocols and comprehensive quantitative biological data for the purified compound remain to be fully disclosed in the scientific literature, the foundational knowledge of its source, structure, and the activities of its constituent parts provides a solid framework for future research. This technical guide consolidates the available information to serve as a resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Complete 1H and 13C NMR assignments of six saponins from Sapindus trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

Rarasaponin IV: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rarasaponin IV, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the molecular characteristics of this compound, detailed experimental protocols for evaluating its biological activities, and an exploration of its modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Molecular Profile of this compound

This compound is a complex glycosidic saponin. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₂H₈₀O₁₉ |

| Molecular Weight | 1009.2 g/mol |

| Aglycone | Hederagenin |

| Class | Triterpenoid Saponin |

| Natural Source | Sapindus rarak |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Extraction and Isolation of Rarasaponins from Sapindus rarak

This protocol describes a common method for the extraction and isolation of rarasaponins, including this compound, from their natural source.

Materials:

-

Dried fruit flesh of Sapindus rarak

-

Distilled water

-

Centrifuge

-

Freeze dryer

Procedure:

-

Grind the dried fruit flesh of Sapindus rarak into a fine powder.

-

Add 15 g of the powdered fruit flesh to 200 mL of distilled water.

-

Heat the mixture to 80°C for 60 minutes with continuous stirring.

-

Separate the solid residue from the supernatant by centrifugation at 4000 rpm for 10 minutes.

-

Collect the supernatant and dry it using a freeze dryer at a pressure of 0.08 mbar and a temperature of -42°C to obtain the crude rarasaponin extract.

-

Further purification to isolate this compound can be achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[1]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)[1]

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

96-well plates

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[1]

-

Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate overnight.[1]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.[1]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the control group.

Anti-hyperlipidemic Activity in a Rat Model

This protocol describes the induction of hyperlipidemia in rats and the subsequent evaluation of the anti-hyperlipidemic effects of this compound.

Materials:

-

Male Wistar rats (150-200g)

-

High-fat diet (HFD) or Triton WR-1339 to induce hyperlipidemia[2][3]

-

This compound

-

Standard anti-hyperlipidemic drug (e.g., Simvastatin)[2]

-

Kits for measuring serum total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL)

Procedure:

-

Acclimatize the rats for one week.

-

Induce hyperlipidemia by feeding the rats a high-fat diet for a specified period or by intraperitoneal injection of Triton WR-1339.[2][3]

-

Divide the hyperlipidemic rats into groups: control (vehicle), this compound-treated (various doses), and standard drug-treated.

-

Administer this compound or the standard drug orally for a defined period (e.g., 21 days).[4]

-

At the end of the treatment period, collect blood samples from the rats.

-

Measure the serum levels of TC, TG, and HDL using commercial diagnostic kits.

-

Calculate the levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) using the Friedewald formula.[4]

-

Compare the lipid profiles of the treated groups with the control group to evaluate the anti-hyperlipidemic activity.

Signaling Pathway Modulation

This compound, through its aglycone hederagenin, is known to modulate several key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and is a potential target of this compound.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of intervention by this compound. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. Triterpenoid saponins like this compound are thought to inhibit this pathway, potentially by preventing the degradation of IκB or inhibiting the nuclear translocation of NF-κB.

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on rarasaponins and related compounds.

| Parameter | Value/Range | Reference |

| Rarasaponin Extraction Yield | 63.98 ± 1.36% | --INVALID-LINK-- |

| IC₅₀ of Hederagenin (A549 cells) | 78.4 ± 0.05 µM | --INVALID-LINK-- |

| IC₅₀ of Hederagenin (HeLa cells) | 56.4 ± 0.05 µM | --INVALID-LINK-- |

| IC₅₀ of Hederagenin (HepG2 cells) | 40.4 ± 0.05 µM | --INVALID-LINK-- |

| IC₅₀ of Hederagenin (SH-SY5Y cells) | 12.3 ± 0.05 µM | --INVALID-LINK-- |

| CHS IC₅₀ (MCF-7 cells, 48h) | ~2 µg/ml | --INVALID-LINK-- |

| CHS IC₅₀ (MDA-MB-231 cells, 48h) | ~2 µg/ml | --INVALID-LINK-- |

CHS: Clematis hederagenin saponin

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated biological activities, including cytotoxic and potential anti-hyperlipidemic effects, coupled with its ability to modulate critical inflammatory pathways, underscore its significance in drug discovery research. The experimental protocols and data provided in this guide offer a foundational framework for further investigation into the pharmacological potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of action and optimizing its therapeutic index for clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Antihyperlipidemic activity of Salacia chinensis root extracts in triton-induced and atherogenic diet-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-hyperlipidemic Activity of Red Onion In Experimental Animals | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

An In-depth Technical Guide to Rarasaponin IV and its Aglycone Core Hederagenin for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rarasaponin IV, a triterpenoid saponin, and its aglycone core, hederagenin. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the chemical properties, biological activities, and underlying mechanisms of action of these compounds. A significant focus is placed on the anti-tumor and anti-inflammatory properties of hederagenin, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular interactions and experimental procedures.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. Among these, saponins, a diverse group of glycosides, have garnered significant attention for their wide range of pharmacological activities. This compound, isolated from the pericarps of Sapindus rarak, and its aglycone, hederagenin, are promising examples with demonstrated biological potential. Hederagenin, a pentacyclic triterpenoid, has been extensively studied and shown to possess anti-tumor, anti-inflammatory, neuroprotective, and other beneficial effects[1][2][3]. This compound, a glycosylated form of hederagenin, has shown potential as a pancreatic lipase inhibitor and has been utilized in drug delivery systems[4][5][6][7][8].

This guide aims to consolidate the current scientific knowledge on this compound and hederagenin, presenting it in a structured and accessible format for the scientific community.

Chemical Properties

This compound

This compound is a complex triterpenoid saponin. Its structure consists of the aglycone hederagenin linked to a trisaccharide chain at the C-3 position.

-

Chemical Name: Hederagenin 3-O-(3,4-di-O-acetyl-α-L-arabinopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside[4]

-

Molecular Formula: C₅₂H₈₀O₁₉[4]

-

Molecular Weight: 1009.2 g/mol [4]

Hederagenin

Hederagenin is the non-sugar, aglycone portion of this compound and other saponins. It is a pentacyclic triterpenoid belonging to the oleanane series.

-

Chemical Name: (3β,4α)-3,23-Dihydroxyolean-12-en-28-oic acid

Quantitative Data on Biological Activities

Hederagenin: Cytotoxic Activity

Hederagenin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from several studies are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Citation |

| LoVo | Colon Cancer | 1.39 | 24 | [1][4][11] |

| LoVo | Colon Cancer | 1.17 | 48 | [1][4][11][12] |

| A549 | Lung Cancer | 26.23 | Not Specified | [1][11] |

| BT20 | Breast Cancer | 11.8 | Not Specified | [1][11] |

| HeLa | Cervical Cancer | 17.42 (µg/mL) | Not Specified | [1] |

| HepG2 | Liver Cancer | 1.88 | Not Specified | [1] |

| A549 | Lung Cancer | >50 | Not Specified | [1] |

| A431 | Skin Cancer | 1.697 | Not Specified | [1] |

| HL60 | Leukemia | 0.548 | Not Specified | [1] |

| MCF-7 | Breast Cancer | 2.249 | Not Specified | [1] |

| T47D | Breast Cancer | 3.907 | Not Specified | [1] |

| HT1080 | Fibrosarcoma | 3.029 | Not Specified | [1] |

Hederagenin: Anti-inflammatory Activity